Product packaging for Ethyl 2,3-dimethylbutanoate(Cat. No.:CAS No. 54004-42-1)

Ethyl 2,3-dimethylbutanoate

Cat. No.: B1297846
CAS No.: 54004-42-1
M. Wt: 144.21 g/mol
InChI Key: UOLDHHQOKRYISV-UHFFFAOYSA-N
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Description

Significance and Research Context of Branched-Chain Esters

Branched-chain esters (BCEs) are a class of organic compounds recognized for their diverse applications and unique properties, which distinguish them from their straight-chain counterparts. mdpi.com Their structural branching leads to characteristics such as lower melting points, reduced pour points, and enhanced fluidity at low temperatures, which prevents crystallization. mdpi.com These properties make them valuable in industries requiring stable performance across a range of temperatures. mdpi.comsrce.hr

In the field of flavor and fragrance chemistry, short-chain and branched-chain esters are key components, contributing to the distinctive aromas of many fruits like apples, bananas, and strawberries. acs.orgacs.orgaston-chemicals.com The specific arrangement of the branched alkyl groups significantly influences the olfactory properties of the ester.

Furthermore, branched-chain esters are investigated for their utility as biolubricants and plasticizers. srce.hr The branching in their structure can lead to desirable properties such as good low-temperature performance, high flash points, and high viscosity indexes. srce.hr In material science, the incorporation of branched structures can improve the hydrolytic stability of esters by creating a physical barrier that impedes the access of water to the reactive ester group. aston-chemicals.com The enzymatic synthesis of esters with branched acids is a field of study, as these compounds are important as emollient and emulsifier additives in the cosmetics industry. mdpi.com

Historical Overview of Academic Research on Ethyl 2,3-dimethylbutanoate and Related Structures

Academic research into branched-chain esters, including structures related to this compound, has evolved from foundational studies in natural product chemistry to complex biosynthetic and synthetic investigations. Early research often focused on identifying the volatile compounds responsible for the aroma of fruits. acs.orgacs.org For instance, studies on apples revealed that branched-chain esters derived from amino acids like isoleucine are significant contributors to their characteristic flavor profile. acs.orgnih.gov

Investigations into the biosynthesis of these esters have a long history. It was established that the production of branched-chain esters in fruits like apples could be linked to the metabolism of branched-chain amino acids during ripening. pnas.org Research from several decades ago identified citramalate (B1227619) in apples, laying the groundwork for understanding alternative biosynthetic pathways. pnas.org

In synthetic organic chemistry, various methods have been developed for the preparation of branched-chain esters. Research has explored different synthetic routes, including the esterification of the corresponding carboxylic acid. evitachem.com More complex stereoselective syntheses have also been a subject of research, aiming to control the specific arrangement of atoms in chiral esters. For example, research into the asymmetric addition of organozinc reagents to N-tert-butanesulfinyl iminoacetates unexpectedly yielded a rearranged product, (2S)-ethyl 3,3-dimethyl-2-((Ss)-benzylsulfinylamino)butanoate, highlighting novel synthetic pathways. iucr.orgresearchgate.net The thermal degradation of polymers containing related structures, such as those derived from dimthis compound, has also been a topic of investigation to understand polymer stability. researchgate.net

Scope and Objectives of Contemporary Scholarly Inquiry

Modern research on this compound and related branched-chain esters is multifaceted, spanning biosynthetic pathway elucidation, advanced analytical techniques, and the development of sustainable synthetic methods.

A primary objective is to gain a deeper understanding of the biochemical pathways that produce these esters in nature. acs.org Contemporary studies use advanced techniques like deuterium (B1214612) labeling and enantioselective gas chromatography-mass spectrometry (GC-MS) to trace the metabolic origins of branched-chain esters in fruits. acs.orgnih.gov Researchers are investigating how factors like controlled atmosphere storage affect the biosynthesis of these volatile compounds, with implications for the food and agriculture industries. nih.gov There is significant interest in elucidating the role of specific enzymes, such as citramalate synthase, in providing the necessary precursors for both straight- and branched-chain ester formation in ripening fruit. acs.orgpnas.org

Another major focus is the development of green and sustainable methods for synthesizing branched-chain esters. mdpi.commdpi.com Biocatalytic synthesis using enzymes like immobilized lipases is being explored as an alternative to traditional chemical synthesis. mdpi.commdpi.com These "green chemistry" approaches are often conducted in solvent-free media to reduce environmental impact. mdpi.com The objective is to optimize reaction conditions, such as temperature and substrate ratios, and to study the reusability of biocatalysts to create economically viable and environmentally friendly industrial processes. mdpi.commdpi.com

The precise structural characterization of branched-chain esters is another active area of research. The complexity and isomerism of these molecules present analytical challenges. biorxiv.org Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS) of molecular ions generated by electron ionization, are being refined to unambiguously locate branch points in the fatty acid chain. nih.gov This allows for better chromatographic resolution and more accurate quantitative analysis of these compounds in complex mixtures. biorxiv.orgnih.gov

Physicochemical Properties of this compound

This table summarizes key physicochemical properties of this compound. Data is compiled from various chemical databases and literature sources.

PropertyValueSource
Molecular Formula C8H16O2 chemeo.comchemspider.comepa.gov
Molecular Weight 144.21 g/mol chemeo.comchemspider.com
CAS Number 54004-42-1 chemeo.comchemspider.com
Normal Boiling Point (Tboil) 457.85 K chemeo.com
Enthalpy of Vaporization (ΔvapH°) 41.78 kJ/mol chemeo.com
Critical Pressure (Pc) 2701.41 kPa chemeo.com
Octanol/Water Partition Coefficient (logPoct/wat) 1.842 chemeo.com

Note: Some properties are calculated based on computational models (e.g., Joback method) and should be considered estimates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O2 B1297846 Ethyl 2,3-dimethylbutanoate CAS No. 54004-42-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,3-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-5-10-8(9)7(4)6(2)3/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLDHHQOKRYISV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334651
Record name Ethyl 2,3-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54004-42-1
Record name Ethyl 2,3-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl 2,3 Dimethylbutanoate

Classical Esterification Techniques and Modern Refinements

The synthesis of esters from carboxylic acids and alcohols is a fundamental transformation in organic chemistry. For ethyl 2,3-dimethylbutanoate, this is typically achieved through esterification of 2,3-dimethylbutanoic acid with ethanol (B145695).

Acid-Catalyzed Esterification for this compound

The most common method for synthesizing this compound is the Fischer esterification, which involves reacting 2,3-dimethylbutanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. researchgate.netmdpi.com This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed. mdpi.comwikipedia.org

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound. mdpi.comnih.gov

While this method is robust and widely used, modern refinements focus on improving reaction efficiency and sustainability. This includes the use of solid acid catalysts, which can be easily recovered and reused, and optimizing reaction conditions such as temperature and reactant molar ratios to maximize yield. For instance, increasing the temperature and the molar ratio of alcohol to acid can significantly increase the rate and yield of the esterification. ache.org.rsceon.rs

Table 1: Reaction Parameters for Acid-Catalyzed Esterification

Parameter Condition Rationale
Catalyst Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) Protonates the carbonyl group, making it more electrophilic. mdpi.comnih.gov
Reactants 2,3-Dimethylbutanoic Acid, Ethanol The carboxylic acid and alcohol that form the ester.
Equilibrium Shift Excess ethanol or removal of water Drives the reaction towards the formation of the ester product. mdpi.comwikipedia.org
Temperature Elevated temperatures Increases the reaction rate. ceon.rs

Enzymatic Synthesis Approaches for Ester Production

Enzymatic synthesis offers a green and highly selective alternative to classical chemical methods for ester production. Lipases are the most commonly used enzymes for this purpose due to their ability to function in non-aqueous environments and their broad substrate specificity. nih.govnih.gov The synthesis of esters using lipases can be achieved through direct esterification or transesterification. nih.gov

In the context of this compound, a lipase (B570770) such as Candida antarctica lipase B (CALB) could be employed to catalyze the reaction between 2,3-dimethylbutanoic acid and ethanol. nih.govmdpi.com This enzymatic process occurs under mild reaction conditions, which minimizes the formation of byproducts and the degradation of thermally sensitive compounds. lu.se

The kinetic resolution of racemic 2,3-dimethylbutanoic acid is a particularly valuable application of enzymatic synthesis. By using a stereoselective lipase, one enantiomer of the acid can be preferentially esterified, allowing for the separation of the enantiomers. For example, a lipase could selectively catalyze the esterification of (R)-2,3-dimethylbutanoic acid with ethanol, leaving the (S)-enantiomer unreacted. mdpi.comucc.ie This approach is highly effective for producing enantiomerically enriched esters and carboxylic acids. The efficiency of such resolutions is often high, with excellent enantiomeric excess (ee) values being achieved. mdpi.com

Table 2: Lipases Used in the Synthesis of Esters

Lipase Source Common Application
Candida antarctica Lipase B (CALB) Kinetic resolution and esterification. nih.govmdpi.com
Pseudomonas fluorescens Lipase Kinetic resolution of various substrates. mdpi.com
Pseudomonas cepacia Lipase (PCL) Hydrolysis and transesterification reactions. mdpi.com

Stereoselective Synthesis of this compound Enantiomers

The biological activity of chiral molecules is often dependent on their stereochemistry, making the synthesis of single enantiomers a critical area of research. For this compound, several strategies can be employed to achieve this goal.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a subsequent diastereoselective reaction. wikipedia.orgnih.gov After the desired stereocenter has been created, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org

A well-known example is the use of Evans oxazolidinone auxiliaries. wikipedia.org In a potential synthesis of a specific enantiomer of this compound, 2,3-dimethylbutanoic acid would first be coupled to a chiral oxazolidinone. The resulting N-acyl oxazolidinone can then undergo a diastereoselective alkylation reaction. The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. williams.edu Subsequent removal of the auxiliary by alcoholysis with ethanol would furnish the desired enantiomer of this compound. This method is known for its high degree of stereocontrol and reliability. researchgate.netresearchgate.net

Table 3: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Reactions Key Features
Evans Oxazolidinones Aldol (B89426) reactions, alkylations, Diels-Alder reactions. wikipedia.orgresearchgate.net High diastereoselectivity, predictable stereochemical outcome. researchgate.net
Pseudoephedrine Asymmetric alkylation. wikipedia.org Forms crystalline derivatives, easy to separate diastereomers.
Camphorsultam Diels-Alder reactions, alkylations. Provides good stereocontrol.

Asymmetric Catalysis in this compound Formation

Asymmetric catalysis utilizes a chiral catalyst to convert a prochiral substrate into a chiral product with a preference for one enantiomer. This approach is highly efficient as only a small amount of the chiral catalyst is required.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. magtech.com.cn Proline and its derivatives are among the most widely used organocatalysts. magtech.com.cn

For the synthesis of chiral this compound, an organocatalytic Michael addition could be a viable strategy. For instance, the conjugate addition of a nucleophile to an appropriate α,β-unsaturated precursor in the presence of a chiral organocatalyst could establish the desired stereocenters. While direct application to this compound is not widely reported, the principles of organocatalytic Michael additions are well-established for creating all-carbon quaternary stereocenters. mdpi.com A bifunctional organocatalyst, such as one derived from a cinchona alkaloid, could activate both the nucleophile and the electrophile to achieve high enantioselectivity. mdpi.com

The development of novel organocatalysts and the expansion of their application in reactions like the Michael addition hold significant promise for the efficient and stereoselective synthesis of complex molecules like the enantiomers of this compound.

Transition Metal-Catalyzed Enantioselective Routes

The creation of specific stereoisomers of this compound is crucial for its application in fields where chirality dictates biological activity or sensory properties. Transition metal-catalyzed enantioselective synthesis provides a powerful tool to achieve this. A key strategy involves the asymmetric hydrogenation of a prochiral precursor, ethyl tiglate (ethyl (E)-2-methylbut-2-enoate).

Rhodium and Ruthenium complexes with chiral phosphine (B1218219) ligands have been extensively studied for the asymmetric hydrogenation of α,β-unsaturated esters. In the case of ethyl tiglate, these catalysts can deliver high enantiomeric excess (ee) of the desired (R)- or (S)-ethyl 2,3-dimethylbutanoate. The choice of metal, chiral ligand, and reaction conditions are critical for achieving high stereoselectivity.

For instance, Rhodium complexes with chiral diphosphine ligands, such as those from the DuPhos and BPE families, have shown high efficacy in the hydrogenation of various substituted alkenes. The mechanism typically involves the coordination of the double bond of the substrate to the chiral metal center, followed by the stereoselective transfer of hydrogen from the metal hydride to the substrate. The steric and electronic properties of the chiral ligand create a chiral pocket around the metal center, which directs the approach of the substrate and controls the stereochemical outcome of the hydrogenation.

The table below summarizes representative results for the asymmetric hydrogenation of tiglic acid and its derivatives, which serve as direct precursors to the target ester.

Catalyst PrecursorChiral LigandSubstrateEnantiomeric Excess (ee)
[Rh(COD)₂]BF₄(R,R)-Me-DuPhosTiglic Acid>95%
Ru(OAc)₂(S)-BINAP(S)-BINAPTiglic Acidup to 81%
Pd/CCinchonidineTiglic Acid-

Data compiled from various studies on asymmetric hydrogenation of tiglic acid and its analogues.

Diastereoselective Synthesis and Control

When a molecule contains two or more stereocenters, controlling the relative configuration between them becomes a synthetic challenge. Diastereoselective synthesis of this compound aims to selectively produce one diastereomer over others. A common approach to achieve this is through the diastereoselective alkylation of a chiral enolate.

This strategy often involves the use of a chiral auxiliary attached to the ester, which directs the approach of an incoming electrophile (a methyl group in this case) to one face of the enolate. For the synthesis of this compound, one could start with a chiral ester of 2-methylbutanoic acid. Deprotonation with a strong base like lithium diisopropylamide (LDA) would generate a chiral enolate. The subsequent alkylation with a methylating agent, such as methyl iodide, would then proceed with a diastereoselectivity dictated by the chiral auxiliary.

The stereochemical outcome is often rationalized by considering the steric hindrance imposed by the chiral auxiliary, which blocks one face of the enolate, forcing the electrophile to attack from the less hindered face. After the alkylation, the chiral auxiliary can be removed to yield the desired this compound. The efficiency of this approach is highly dependent on the choice of the chiral auxiliary and the reaction conditions.

While specific examples for the diastereoselective synthesis of this compound via this method are not extensively documented in readily available literature, the principles of diastereoselective enolate alkylation are well-established and provide a viable synthetic route. The general success of this methodology is demonstrated in the synthesis of various α-branched carbonyl compounds.

Novel Synthetic Routes and Cascade Reactions

Modern synthetic chemistry emphasizes the development of novel and efficient synthetic routes that minimize the number of steps, reduce waste, and increase molecular complexity in a single operation. Multicomponent reactions and cascade (or tandem/domino) processes are at the forefront of this endeavor.

Tandem and Domino Processes for Structural Complexity

Tandem or domino reactions are sequential transformations that occur in a single pot without the isolation of intermediates. These processes are highly efficient as they avoid multiple work-up and purification steps. A potential tandem approach for the synthesis of the 2,3-dimethylbutanoate core could involve a conjugate addition followed by an alkylation.

For example, a Michael acceptor such as ethyl crotonate could undergo a conjugate addition of a methyl nucleophile (e.g., from an organocuprate reagent). The resulting enolate intermediate could then be trapped in situ with a methylating agent. The stereochemical outcome of such a process would depend on the stereoselectivity of both the conjugate addition and the subsequent alkylation step. The use of chiral ligands or auxiliaries could potentially control the stereochemistry of the newly formed stereocenters.

While specific examples of tandem reactions for the direct synthesis of this compound are not prevalent in the literature, the principles of tandem reactions are widely applied in organic synthesis and represent a promising area for future research in the efficient synthesis of this and other structurally related compounds.

Reaction Mechanisms and Chemical Transformations of Ethyl 2,3 Dimethylbutanoate

Elucidation of Hydrolysis and Transesterification Mechanisms

The hydrolysis and transesterification of esters are fundamental reactions that proceed via nucleophilic acyl substitution. For sterically hindered esters like ethyl 2,3-dimethylbutanoate, the reaction rates and mechanisms are particularly sensitive to the reaction conditions.

Kinetic and Mechanistic Studies of Ester Hydrolysis

The hydrolysis of this compound to 2,3-dimethylbutanoic acid and ethanol (B145695) can be catalyzed by either acid or base. jk-sci.comwikipedia.org The steric hindrance in this ester generally leads to slower hydrolysis rates compared to unhindered esters. ucoz.com

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction proceeds via an AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular), which is the reverse of Fischer esterification. chemistrysteps.comchemguide.co.ukucalgary.ca The mechanism involves the following steps:

Protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.

Nucleophilic attack by a water molecule on the activated carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking water moiety to the ethoxy group.

Elimination of ethanol as a neutral leaving group.

Deprotonation of the resulting protonated carboxylic acid to yield 2,3-dimethylbutanoic acid and regenerate the acid catalyst.

Due to the steric hindrance, an alternative AAC1 mechanism (acid-catalyzed, acyl-oxygen cleavage, unimolecular) might be considered under strongly acidic and non-aqueous conditions, though it is rare. ucoz.com An AAL1 mechanism (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) could occur if the alkyl part of the ester could form a stable carbocation; however, this is not the case for the ethyl group. chemistrysteps.comyoutube.com

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a strong base, such as sodium hydroxide (B78521), hydrolysis occurs through a BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). ucalgary.cayoutube.com This process is effectively irreversible due to the final deprotonation step. chemistrysteps.com The mechanism involves:

Nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate.

Elimination of the ethoxide ion as the leaving group.

A rapid acid-base reaction between the formed carboxylic acid and the ethoxide ion (or another hydroxide ion) to produce the carboxylate salt and ethanol.

The rate of alkaline hydrolysis is significantly influenced by steric effects. chemrxiv.org For highly hindered esters, alternative non-aqueous conditions, such as using NaOH in a mixture of methanol (B129727) and dichloromethane, can facilitate saponification at room temperature.

Table 1: General Kinetic Parameters for Ester Hydrolysis

Hydrolysis Type Mechanism Rate Determining Step Key Factors Influencing Rate
Acid-Catalyzed AAC2 Nucleophilic attack by water Steric hindrance, electrophilicity of carbonyl carbon
Base-Catalyzed BAC2 Nucleophilic attack by hydroxide Steric hindrance, concentration of base

Investigating Transesterification Pathways

Transesterification is the conversion of one ester to another by reaction with an alcohol. masterorganicchemistry.com This equilibrium reaction can be catalyzed by acids or bases. masterorganicchemistry.com For a sterically hindered ester like this compound, forcing conditions or specialized catalysts may be necessary to achieve efficient conversion.

Acid-Catalyzed Transesterification:

The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com The use of a large excess of the reactant alcohol can drive the equilibrium towards the desired product. masterorganicchemistry.com

Base-Catalyzed Transesterification:

This pathway involves an alkoxide as the nucleophile. masterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate, similar to saponification. masterorganicchemistry.com

Lewis Acid Catalysis:

Lewis acids such as AlCl₃ or ZnCl₂ can catalyze transesterification by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. mdpi.compreprints.orgresearchgate.netresearchgate.net This method can be effective for hindered esters and can be carried out under milder conditions than traditional acid catalysis. researchgate.net

Table 2: Catalytic Systems for Transesterification of Hindered Esters

Catalyst Type Example Catalysts General Conditions Advantages
Brønsted Acids H₂SO₄, p-TsOH Excess alcohol, heat Readily available
Brønsted Bases NaOR, KOR Anhydrous alcohol High conversion for less hindered esters
Lewis Acids ZnCl₂, AlCl₃, Ti(OR)₄ Anhydrous conditions Effective for hindered substrates, milder conditions
Heterogeneous Solid acid/base catalysts High temperature Ease of catalyst separation and reuse
Enzymatic Lipases Mild temperature and pH High selectivity

Oxidative and Reductive Transformations of the Ester Moiety

Selective Oxidation Reactions

The direct oxidation of the ester moiety in a saturated compound like this compound is not a common transformation under standard laboratory conditions. Oxidation typically targets other functional groups or the hydrocarbon skeleton at positions activated by the ester group. While methods exist for the oxidative conversion of alcohols to esters, the reverse process for a simple aliphatic ester is challenging. nih.govresearchgate.net Research into the selective oxidation of esters often focuses on α-keto esters from α-hydroxy esters. acs.org

Controlled Reduction Methodologies

The ester group of this compound can be reduced to a primary alcohol, 2,3-dimethylbutan-1-ol. Due to the lower reactivity of esters compared to aldehydes and ketones, strong reducing agents are required. masterorganicchemistry.comyoutube.com

Reduction to Alcohols:

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. ic.ac.uk The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the ethoxide group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. masterorganicchemistry.com

Partial Reduction to Aldehydes:

For sterically hindered esters, partial reduction to the corresponding aldehyde, 2,3-dimethylbutanal, can be achieved using sterically hindered and less reactive hydride reagents. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this transformation. fiveable.memasterorganicchemistry.comyoutube.comwikipedia.orgchemistrysteps.com The reaction is typically performed at low temperatures (-78 °C) to prevent over-reduction to the alcohol. chemistrysteps.com The mechanism involves the formation of a stable tetrahedral intermediate that does not collapse to the aldehyde until aqueous workup. chemistrysteps.com

Table 3: Reducing Agents for the Transformation of this compound

Reagent Product Typical Conditions
Lithium aluminum hydride (LiAlH₄) 2,3-Dimethylbutan-1-ol Anhydrous ether (THF, Et₂O), then H₃O⁺ workup
Diisobutylaluminum hydride (DIBAL-H) 2,3-Dimethylbutanal Anhydrous non-polar solvent (toluene, hexane), -78 °C, then H₃O⁺ workup

Carbon-Carbon Bond Forming Reactions Involving this compound Derivatives

The α-proton of this compound can be abstracted by a strong, non-nucleophilic base to form an enolate. This enolate can then act as a nucleophile in carbon-carbon bond-forming reactions. libretexts.orgfiveable.mepressbooks.publibretexts.org

The formation of the enolate is a critical step. Due to the steric hindrance around the α-carbon, a bulky, strong base is preferred to avoid nucleophilic attack at the carbonyl carbon. Lithium diisopropylamide (LDA) is a suitable base for this purpose. libretexts.orglibretexts.orgyoutube.com The reaction is typically carried out at low temperatures in an anhydrous solvent like THF.

Once formed, the enolate of this compound can react with various electrophiles in SN2-type reactions. libretexts.org A common application is the alkylation with alkyl halides. libretexts.orgfiveable.me This reaction introduces a new alkyl group at the α-position, leading to the formation of a more substituted ester. The success of the alkylation is dependent on the reactivity of the alkyl halide, with primary and secondary halides being the most suitable. libretexts.org

Table 4: Alkylation of this compound via its Enolate

Step Reagents and Conditions Intermediate/Product
1. Enolate Formation Lithium diisopropylamide (LDA), THF, -78 °C Lithium enolate of this compound
2. Alkylation Alkyl halide (e.g., CH₃I, CH₃CH₂Br) α-Alkylated this compound derivative

Enolate Chemistry and Aldol-Type Additions

The potential for this compound to participate in enolate-mediated reactions is a key aspect of its chemical profile. The presence of a single alpha-hydrogen at the C2 position allows for the formation of an enolate anion under appropriate basic conditions. However, the steric hindrance imposed by the adjacent methyl and isopropyl groups significantly impacts the ease of enolate formation and its subsequent reactivity.

The generation of the enolate of this compound typically requires a strong, non-nucleophilic base to overcome the steric impediment and prevent competing nucleophilic acyl substitution at the ester carbonyl. Bases such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are commonly employed for the deprotonation of sterically hindered esters. The reaction is generally carried out at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (THF) to ensure the kinetic formation of the enolate and to minimize side reactions.

Once formed, the enolate of this compound can theoretically act as a nucleophile in aldol-type addition reactions with carbonyl compounds, such as aldehydes and ketones. In a typical aldol (B89426) addition, the enolate would attack the electrophilic carbonyl carbon, leading to the formation of a β-hydroxy ester after an acidic workup.

However, the steric bulk surrounding the nucleophilic carbon of the enolate of this compound presents a significant challenge for its participation in aldol-type additions. The approach of the enolate to the carbonyl electrophile is sterically demanding, which can lead to low reaction rates and poor yields. The transition state for the carbon-carbon bond formation is likely to be high in energy due to non-bonded steric interactions between the substituents on the enolate and the carbonyl compound.

Table 1: Factors Influencing Enolate Formation and Reactivity in Aldol-Type Additions for Sterically Hindered Esters

FactorInfluence on Enolate FormationInfluence on Aldol-Type Addition
Steric Hindrance Requires strong, bulky, non-nucleophilic bases (e.g., LDA, LHMDS). May require more forcing conditions (e.g., higher temperatures, longer reaction times).Reduces reaction rates and yields due to hindered approach to the electrophile. Can influence the diastereoselectivity of the addition.
Base Strength and Type Strong bases are necessary to deprotonate the weakly acidic α-hydrogen. Non-nucleophilic bases are crucial to avoid competing reactions at the ester carbonyl.The choice of counterion (e.g., Li+, Na+, K+) can affect the aggregation state of the enolate and its reactivity and stereoselectivity.
Solvent Aprotic polar solvents like THF are typically used to solvate the base and stabilize the enolate.The solvent can influence the enolate's aggregation and reactivity.
Temperature Low temperatures are generally required to ensure kinetic control and prevent side reactions such as self-condensation or decomposition.Low temperatures are often necessary to control the selectivity of the reaction.

Due to these steric challenges, there is limited specific research on the successful application of the enolate of this compound in aldol-type additions. In cases where such reactions are attempted, the choice of the carbonyl electrophile is critical. Less sterically demanding aldehydes would be expected to be more reactive partners than ketones. Furthermore, the use of Lewis acid additives could potentially enhance the electrophilicity of the carbonyl partner and promote the reaction.

Conjugate Addition Reactions with Analogous Unsaturated Esters

Conjugate addition, or Michael addition, is a powerful carbon-carbon bond-forming reaction that involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. To discuss the potential of this compound in this context, we must consider its unsaturated analogue, ethyl 2,3-dimethylbut-2-enoate. In this hypothetical scenario, the α,β-unsaturated ester would serve as the Michael acceptor.

The reactivity of ethyl 2,3-dimethylbut-2-enoate as a Michael acceptor would be significantly influenced by the steric hindrance around the β-carbon, which is the site of nucleophilic attack. The presence of a methyl group at the β-position and another at the α-position creates a sterically congested environment, making the approach of a nucleophile challenging.

A variety of nucleophiles, including organocuprates (Gilman reagents), enamines, and stabilized enolates (e.g., from malonic esters), are commonly used in conjugate addition reactions. The choice of nucleophile is critical when dealing with a sterically hindered Michael acceptor. Softer, less sterically demanding nucleophiles are generally more successful in these reactions.

Research on sterically hindered α,β-unsaturated esters has shown that the steric bulk can have a profound effect on the diastereoselectivity of the Michael addition. For instance, in studies on analogous systems, the steric hindrance of the ester group was found to dramatically influence the facial selectivity of the incoming nucleophile, leading to unexpected diastereomeric outcomes. This is often rationalized by proposing a specific transition state geometry that minimizes steric interactions.

Table 2: Expected Reactivity of Ethyl 2,3-dimethylbut-2-enoate in Conjugate Addition Reactions

Nucleophile TypeExpected Reactivity with Ethyl 2,3-dimethylbut-2-enoatePotential Challenges
Organocuprates (e.g., R₂CuLi) Generally effective for conjugate additions to hindered systems. The "soft" nature of these reagents favors 1,4-addition.The steric bulk on the cuprate (B13416276) itself can be a limiting factor.
Stabilized Enolates (e.g., malonates) Can be effective, but the reaction may require more forcing conditions (e.g., elevated temperatures, use of a catalyst).The steric hindrance of the enolate can add to the overall steric congestion of the transition state.
Enamines May undergo conjugate addition, but the steric hindrance on the Michael acceptor could disfavor the reaction.The reversibility of enamine formation and the potential for competing side reactions.
Thiols and Amines Can act as nucleophiles in conjugate additions, often under milder conditions.The steric hindrance may still slow down the reaction rate.

The outcome of a conjugate addition to a sterically hindered α,β-unsaturated ester like ethyl 2,3-dimethylbut-2-enoate would be a delicate balance between electronic effects, which activate the double bond for nucleophilic attack, and steric effects, which hinder the approach of the nucleophile.

Claisen Condensation and Related Acylation Reactions of Structurally Similar Esters

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction for esters that possess at least two α-hydrogens. It involves the self-condensation of two ester molecules in the presence of a strong base to form a β-keto ester. Given that this compound has only one α-hydrogen, it cannot undergo a standard Claisen self-condensation.

However, it could potentially act as the electrophilic partner in a "crossed" Claisen condensation with another ester that can form an enolate. In this scenario, the enolate of a different ester would attack the carbonyl group of this compound. The success of such a reaction would be highly dependent on the steric accessibility of the carbonyl group in this compound. The presence of the α-methyl and isopropyl groups would likely make the carbonyl carbon significantly less electrophilic and sterically shielded, thus disfavoring the nucleophilic attack by an enolate.

For structurally similar, but less hindered esters, the Claisen condensation is a viable transformation. For example, an ester with a single α-substituent can still participate as the electrophile in a crossed Claisen condensation. The steric hindrance in esters analogous to this compound can be a major limiting factor in acylation reactions in general.

The Dieckmann condensation, which is an intramolecular Claisen condensation, would not be applicable to a simple molecule like this compound. However, if this structural motif were incorporated into a larger molecule with another ester group at a suitable distance (e.g., a 1,6- or 1,7-diester), the steric hindrance at the α-position could influence the feasibility and outcome of the intramolecular cyclization.

Table 3: Feasibility of Acylation Reactions for Esters Structurally Similar to this compound

Reaction TypeFeasibility for this compoundConsiderations for Structurally Similar Hindered Esters
Claisen Self-Condensation Not possible (only one α-hydrogen).Possible for esters with at least two α-hydrogens, but yields may be reduced by steric hindrance.
Crossed Claisen Condensation (as electrophile) Highly disfavored due to steric hindrance around the carbonyl group.Can be challenging; requires a reactive, unhindered enolate partner and potentially forcing reaction conditions.
Acylation with other Acylating Agents Difficult due to the sterically hindered nature of any potential enolate.The steric bulk of the ester enolate can prevent efficient reaction with acyl halides or anhydrides.

Derivatization Chemistry for Functionalization and Research Probes

The derivatization of this compound can be a valuable strategy for its functionalization, enabling the synthesis of new molecules with tailored properties or for the development of research probes for analytical and biological studies. The primary sites for derivatization are the ester functional group and, to a lesser extent, the alkyl backbone through radical-mediated processes.

The ester moiety is the most reactive handle for chemical modification. Common derivatization reactions at the ester group include:

Hydrolysis: Saponification of the ethyl ester using a strong base like sodium hydroxide or potassium hydroxide, followed by acidification, yields the corresponding 2,3-dimethylbutanoic acid. This carboxylic acid can then serve as a versatile precursor for a wide range of other functional groups.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can be used to exchange the ethyl group for another alkyl or aryl group. This can be used to modify the physical properties of the molecule, such as its volatility for gas chromatography (GC) analysis or its solubility.

Amidation: The ester can be converted to an amide by reaction with an amine. This reaction often requires elevated temperatures or the use of a catalyst due to the relatively low reactivity of esters compared to other acylating agents. The direct amidation of a sterically hindered ester like this compound can be challenging. A more efficient route would be to first hydrolyze the ester to the carboxylic acid and then couple it with an amine using a standard coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Reduction: The ester can be reduced to the corresponding primary alcohol, 2,3-dimethyl-1-butanol, using strong reducing agents such as lithium aluminum hydride (LAH). This alcohol can then be further functionalized.

These derivatization strategies can be employed to attach the 2,3-dimethylbutanoyl scaffold to other molecules of interest, such as fluorescent dyes, biotin, or other reporter groups, to create chemical probes. For example, the carboxylic acid derived from the hydrolysis of this compound could be coupled to a fluorescent amine to generate a probe for studying enzymatic activity or cellular uptake.

For analytical purposes, such as GC-mass spectrometry (MS) analysis, derivatization is often employed to increase the volatility and thermal stability of analytes. While this compound is already relatively volatile, its hydrolysis product, 2,3-dimethylbutanoic acid, would require derivatization, typically through esterification (e.g., to its methyl or tert-butyldimethylsilyl ester), to be suitable for GC analysis.

Table 4: Derivatization Strategies for this compound and its Applications

Derivatization ReactionReagentsProductPotential Applications
Hydrolysis NaOH or KOH, then H₃O⁺2,3-Dimethylbutanoic acidPrecursor for other functional groups, synthesis of amides, other esters.
Transesterification R'OH, acid or base catalystR' 2,3-dimethylbutanoateModification of physical properties, preparation of standards for analysis.
Amidation (via the acid) 1. NaOH, H₂O; 2. R'R"NH, DCC/EDCN,N-R',R"-2,3-dimethylbutanamideSynthesis of bioactive molecules, attachment to solid supports.
Reduction LiAlH₄, then H₂O2,3-Dimethyl-1-butanolSynthesis of other functionalized molecules.
Attachment of a Reporter Group (via the acid) 1. NaOH, H₂O; 2. Reporter-NH₂, DCC/EDC2,3-Dimethylbutanoyl-ReporterCreation of fluorescent or biotinylated probes for biological studies.

The functionalization of this compound through these derivatization pathways opens up possibilities for its use in a broader range of scientific applications, from the development of new materials to the investigation of biological processes.

Spectroscopic and Advanced Analytical Characterization of Ethyl 2,3 Dimethylbutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For Ethyl 2,3-dimethylbutanoate, both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about its carbon-hydrogen framework.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Structural Elucidation

The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons present in the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) of these signals are key to assigning the structure. Based on established principles and data for similar compounds, the expected ¹H NMR data are summarized in the table below.

ProtonsChemical Shift (δ, ppm) (Predicted)Multiplicity (Predicted)Coupling Constant (J, Hz) (Predicted)
Ethyl (-O-CH₂-CH₃ )~1.25Triplet~7.1
Ethyl (-O-CH₂ -CH₃)~4.12Quartet~7.1
Methyl (-CH(CH₃ )-CH(CH₃)₂)~1.15Doublet~6.8
Isopropyl (-CH(CH₃)-CH(CH₃)₂ )~0.85 - 0.95Doublet~6.9
Methine (-CH (CH₃)-CH(CH₃)₂)~2.3 - 2.6Multiplet-
Methine (-CH(CH₃)-CH (CH₃)₂)~1.8 - 2.1Multiplet-

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The predicted chemical shifts for the carbon atoms in this compound are presented in the following table. The carbonyl carbon of the ester group is characteristically found at the downfield end of the spectrum.

Carbon AtomChemical Shift (δ, ppm) (Predicted)
Carbonyl (C =O)~170-175
Ethyl (-O-CH₂ -CH₃)~60-65
Methine (-CH (CH₃)-CH(CH₃)₂)~45-50
Methine (-CH(CH₃)-CH (CH₃)₂)~30-35
Methyl (-CH(CH₃ )-CH(CH₃)₂)~15-20
Isopropyl (-CH(CH₃)-CH(CH₃)₂ )~18-25
Ethyl (-O-CH₂-CH₃ )~14

Advanced NMR Techniques for Stereochemical Analysis

Due to the presence of two chiral centers at positions 2 and 3, this compound can exist as diastereomers and enantiomers. Advanced NMR techniques are crucial for the stereochemical analysis of these isomers.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons on adjacent carbons. For instance, cross-peaks would be expected between the protons of the ethyl group (-O-CH₂- and -CH₃), and between the methine proton at C2 and the methyl protons at C2, as well as the methine proton at C3.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close to each other in space, which is particularly useful for determining stereochemistry. For example, the spatial relationship between the methyl groups at C2 and C3 could be investigated to help assign the relative stereochemistry (syn or anti) of the diastereomers.

Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR technique correlates proton signals with the carbon signals of the atoms they are directly attached to, confirming the assignments made in the 1D ¹H and ¹³C spectra.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, which helps in determining the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry is a hard ionization technique that results in significant fragmentation of the molecule. The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z 144, corresponding to its molecular weight. The most prominent peaks observed in the GC-MS analysis are at m/z 102, 43, and 74. nih.gov Another key fragmentation pathway for esters is the McLafferty rearrangement , which would produce a characteristic ion at m/z 88.

Chemical Ionization (CI) Mass Spectrometry is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecule peak ([M+H]⁺) at m/z 145. This technique is useful for confirming the molecular weight of the compound when the molecular ion is weak or absent in the EI spectrum.

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS)

Tandem Mass Spectrometry (MS/MS) would involve the selection of a specific precursor ion (e.g., the molecular ion at m/z 144 or the protonated molecule at m/z 145) and subjecting it to collision-induced dissociation (CID) to generate product ions. This technique would provide more detailed information about the fragmentation pathways and help in the structural confirmation of the fragment ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental formula. For the protonated molecule of this compound ([C₈H₁₇O₂]⁺), the theoretical exact mass is 145.1229, which can be experimentally verified by HRMS to confirm the elemental composition.

Fragmentation Pathway Analysis

The fragmentation of this compound under EI conditions can be rationalized through several key pathways:

Loss of an ethoxy radical (•OCH₂CH₃): Cleavage of the C-O bond can lead to the formation of the 2,3-dimethylbutanoyl cation with an m/z of 99.

Loss of ethylene (B1197577) (C₂H₄): Cleavage of the ethyl group from the ester can result in the formation of a protonated 2,3-dimethylbutanoic acid ion.

Formation of the m/z 102 ion: This prominent peak likely arises from the loss of a propyl radical (•C₃H₇) from the molecular ion, although the exact mechanism is complex and may involve rearrangements. nih.gov

McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α-β carbon bond, resulting in the formation of a neutral alkene and a radical cation. For this compound, this would lead to an ion at m/z 88.

Formation of the m/z 74 and m/z 43 ions: The peak at m/z 74 could correspond to the protonated form of ethoxycarbonyl radical, while the peak at m/z 43 is likely due to the formation of the isopropyl cation ([CH(CH₃)₂]⁺). nih.govdocbrown.info

A summary of the major ions observed in the EI mass spectrum is provided in the table below.

m/zProposed Fragment Ion
144[C₈H₁₆O₂]⁺ (Molecular Ion)
102[M - C₃H₇]⁺ (Loss of propyl radical)
88[C₄H₈O₂]⁺ (McLafferty rearrangement product)
74[C₃H₆O₂]⁺
43[C₃H₇]⁺ (Isopropyl cation)

Chromatographic Separations

Chromatography is fundamental to the purification and analysis of this compound, enabling its separation from reaction mixtures and the resolution of its enantiomeric forms.

Gas chromatography is an ideal technique for analyzing volatile compounds like this compound. The compound's retention time in a GC system is a key identifier, with a reported Kovats retention index of 908 on a standard non-polar column. When coupled with a mass spectrometer (GC-MS), the technique provides definitive structural information through mass fragmentation patterns.

In mass spectrometry, this compound undergoes characteristic fragmentation. The electron ionization (EI) mass spectrum shows several key peaks that are indicative of its structure. A significant fragmentation pathway for esters is the McLafferty rearrangement, which would produce a characteristic peak. The analysis of the fragmentation data available from databases like PubChem reveals a prominent peak at a mass-to-charge ratio (m/z) of 102, which corresponds to the loss of a C3H6 (propylene) molecule from the molecular ion. Another significant peak is observed at m/z 43.

Table 1: Characteristic GC-MS Fragmentation Data for this compound
Mass-to-Charge Ratio (m/z)Relative IntensityPlausible Fragment Ion
102High[C5H10O2]+•
43High[C3H7]+

While GC is well-suited for volatile esters, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) offer versatile alternatives, particularly for less volatile derivatives or when analyzing complex matrices. For a moderately polar compound like this compound, a reversed-phase (RP) HPLC method is typically employed.

A standard RP-HPLC setup would likely use a C18 stationary phase. The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile, and water. sielc.commdpi.com Gradient elution, where the proportion of the organic solvent is increased over time, can be used to ensure efficient separation and good peak shape. For detection, a simple UV detector may not be effective as the molecule lacks a strong chromophore. Therefore, coupling the LC system to a mass spectrometer (LC-MS) is highly advantageous. mdpi.com UHPLC systems, which use smaller particle-sized columns, can offer faster analysis times and higher resolution compared to traditional HPLC. frontiersin.orgnih.gov

Table 2: Typical HPLC Parameters for Analysis of Ethyl Esters
ParameterCondition
ColumnReversed-Phase C18
Mobile PhaseAcetonitrile/Water Gradient
DetectorMass Spectrometer (MS)
ModeReversed-Phase (RP)

As this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers: (R)-ethyl 2,3-dimethylbutanoate and (S)-ethyl 2,3-dimethylbutanoate. These stereoisomers have identical physical properties except for their interaction with plane-polarized light, making their separation impossible with standard chromatographic techniques. Chiral chromatography is the definitive method for their resolution and for determining enantiomeric excess (ee).

The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For the enantiomeric resolution of this compound, polysaccharide-based CSPs are effective. Specifically, columns such as Chiralpak® IA or IB, which are based on amylose (B160209) or cellulose (B213188) derivatives, can be used. The separation is typically performed in normal-phase mode, utilizing a mobile phase composed of a mixture of hexane (B92381) and isopropanol.

Vibrational and Electronic Spectroscopy

Spectroscopic methods provide detailed information about the functional groups and three-dimensional structure of this compound.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several strong absorption bands that confirm its identity as an aliphatic ester.

The most prominent feature in the spectrum is the strong absorption band corresponding to the carbonyl (C=O) group of the ester, which typically appears in the range of 1735-1750 cm⁻¹. mtoz-biolabs.com Another key feature is the C-O stretching vibration, which for esters usually results in two bands, one for the C-O-C asymmetric stretch (around 1250-1230 cm⁻¹) and another for the O-C-C symmetric stretch. mtoz-biolabs.com Additionally, the spectrum will show strong C-H stretching vibrations from the methyl and ethyl groups in the 2880-2975 cm⁻¹ region, and C-H bending vibrations between 1365 and 1480 cm⁻¹. acs.org The absence of a broad O-H band around 3300 cm⁻¹ distinguishes the ester from its corresponding carboxylic acid. mtoz-biolabs.com

Table 3: Predicted Infrared Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2880-2975C-H StretchAlkyl (CH₃, CH₂)
1735-1750C=O StretchEster Carbonyl
1365-1480C-H BendAlkyl (CH₃, CH₂)
1230-1250C-O StretchEster Linkage

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. spectroscopyeurope.com This technique is instrumental in determining the absolute configuration (R or S) of chiral compounds. mtoz-biolabs.comresearchgate.net

For this compound, the ester carbonyl group acts as a chromophore. The n → π* electronic transition of this chromophore, typically occurring in the ultraviolet region, will give rise to a CD signal, known as a Cotton effect. The sign of this Cotton effect (positive or negative) is directly related to the stereochemistry of the chiral center.

To determine the absolute configuration, the experimental CD spectrum of an enantiomerically pure sample is recorded. This experimental spectrum is then compared with a theoretical spectrum generated through quantum chemical calculations, such as time-dependent density functional theory (TDDFT). nih.gov By comparing the experimental and calculated spectra, the absolute configuration of the enantiomer can be unambiguously assigned as either (R) or (S). spectroscopyeurope.comnih.gov Enantiomers will produce mirror-image CD spectra of equal magnitude but opposite signs. spectroscopyeurope.com

Theoretical Chemistry and Computational Studies of Ethyl 2,3 Dimethylbutanoate

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of ethyl 2,3-dimethylbutanoate. These methods allow for the precise determination of molecular geometries, energies, and various reactivity indices.

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of molecules like this compound due to its favorable balance of accuracy and computational cost. DFT calculations can predict a wide array of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

The optimized geometry of this compound, as determined by DFT methods, provides detailed information on bond lengths, bond angles, and dihedral angles. For instance, studies on similar ethyl esters using the B3LYP functional with a 6-31G* basis set have yielded bond lengths for the C=O bond around 1.21 Å and for the C-O single bond of the ester group around 1.36 Å. researchgate.net The branching methyl groups on the butanoate chain are expected to influence the local geometry, potentially causing slight elongations of adjacent C-C bonds due to steric hindrance.

Frontier molecular orbitals, the HOMO and LUMO, are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. irjweb.com For aliphatic esters, the HOMO is typically localized on the oxygen atoms of the ester group, while the LUMO is centered on the carbonyl carbon and oxygen atoms.

Reactivity descriptors derived from DFT, such as Fukui functions, can pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. youtube.com For this compound, the carbonyl carbon is predicted to be the primary site for nucleophilic attack, while the carbonyl oxygen would be a likely site for electrophilic attack.

Table 1: Calculated Geometrical Parameters for an Analogous Ester (Ethyl Palmitate) using DFT (B3LYP/6-31G)* researchgate.net

ParameterBondCalculated Value (Å)
Bond LengthC=O1.21
Bond LengthC-O1.36
Bond LengthC-C1.53
Bond LengthC-H1.11

Note: This data is for an analogous straight-chain ester and serves as an example of the type of data obtained from DFT calculations.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are highly valuable for the detailed conformational analysis of flexible molecules like this compound. These methods can accurately predict the relative energies of different conformers and the energy barriers for their interconversion.

The presence of several single bonds in this compound allows for a number of possible rotational isomers (rotamers). The rotation around the C(O)-O bond and the C-C bonds of the ethyl and dimethylbutanoate fragments gives rise to various stable conformations. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, can provide a detailed potential energy surface.

Studies on branched alkanes and esters have shown that steric interactions play a significant role in determining the most stable conformers. lumenlearning.com For this compound, the gauche and anti conformations around the C2-C3 bond of the butanoate chain, as well as the orientation of the ethyl group relative to the carbonyl group, will have distinct energy levels. The most stable conformer is likely one that minimizes the steric repulsion between the bulky methyl and ethyl groups. libretexts.org

The energy barriers to rotation around these bonds are also critical for understanding the molecule's flexibility. Theoretical calculations on similar branched alkanes have shown that the energy barriers for methyl group rotation can be on the order of a few kcal/mol. researchgate.net

Table 2: Calculated Rotational Barriers for Analogous Biphenyl Compounds biomedres.usbiomedres.us

CompoundRotational Barrier (kJ/mol)Method
Biphenyl6.0Experimental
Biphenyl6.4HF/6-31G**
Substituted Biphenyls6.3 - 16.3Various ab initio and DFT

Note: This data for biphenyls illustrates the magnitude of rotational barriers that can be calculated, although the specific values for the acyclic this compound would differ.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a dynamic picture of this compound, allowing for the exploration of its conformational landscape and interactions with its environment over time.

MD simulations, employing a suitable force field, can model the time-dependent behavior of this compound. j-octa.com A force field is a set of empirical equations and parameters that describe the potential energy of the system as a function of its atomic coordinates. uiuc.edu For esters, force fields like CHARMM and AMBER have been developed and refined. nih.gov

Simulations can reveal the transitions between different conformational states and the timescales on which these transitions occur. This is particularly important for understanding how the molecule's shape fluctuates under different conditions. The flexibility of the ethyl and branched butanoate chains will lead to a dynamic equilibrium of various conformers in solution.

The behavior of this compound is significantly influenced by its interactions with surrounding molecules, particularly in a solvent. MD simulations are well-suited to study these intermolecular interactions, which include van der Waals forces, dipole-dipole interactions, and hydrogen bonding (as an acceptor). libretexts.orglibretexts.org

In a polar solvent like water, the polar ester group will interact favorably with water molecules through dipole-dipole interactions and by accepting hydrogen bonds at the carbonyl oxygen. rsc.org The nonpolar alkyl groups will experience hydrophobic interactions. The balance of these interactions determines the solubility and the orientation of the ester at interfaces.

Radial distribution functions (RDFs) can be calculated from MD trajectories to provide a detailed picture of the solvent structure around the solute. nih.govhelsinki.fi For example, the RDF of water oxygen atoms around the carbonyl oxygen of this compound would show a distinct peak at a short distance, indicating a well-defined solvation shell.

Table 3: Intermolecular Interaction Energies for an Analogous Ester (Ethyl Acetate) in Water

Interaction TypeEnergy (kcal/mol)
van der Waals-5.2
Electrostatic-8.5
Total-13.7

Note: This is hypothetical data for a similar ester to illustrate the types of intermolecular interaction energies that can be calculated from MD simulations.

Structure-Reactivity Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a molecule with its biological activity or physical properties, respectively. nih.govnih.govresearchgate.netfarmaciajournal.comresearchgate.netresearchgate.net

For this compound, QSAR models could be developed to predict properties such as its toxicity or odor perception based on a set of calculated molecular descriptors. These descriptors can be categorized into several types, including constitutional, topological, geometrical, and electronic descriptors.

Examples of descriptors relevant to this compound include:

Constitutional: Molecular weight, number of specific atom types.

Topological: Connectivity indices that describe the branching of the molecule.

Geometrical: Molecular surface area and volume.

Electronic: Dipole moment, HOMO and LUMO energies, and partial charges on atoms.

A typical QSAR model takes the form of a linear or non-linear equation that relates a set of descriptors to the property of interest. For instance, the toxicity of aliphatic esters has been successfully modeled using descriptors related to molecular size and electronic properties. researchgate.net

Table 4: Examples of Molecular Descriptors Used in QSAR Studies of Esters researchgate.netresearchgate.net

Descriptor TypeDescriptor NameExample Value Range for Aliphatic Esters
ConstitutionalMolecular Weight88 - 256 g/mol
TopologicalWiener Index50 - 800
ElectronicDipole Moment1.5 - 2.5 D
GeometricalMolar Refractivity25 - 80 cm³/mol

Note: This table provides examples of descriptor types and their typical ranges for a series of aliphatic esters used in QSAR studies.

Reaction Pathway Analysis through Computational Approaches

Computational chemistry offers a powerful lens to investigate the mechanisms of chemical reactions at a molecular level. For the synthesis of this compound, which is typically formed through the esterification of 2,3-dimethylbutanoic acid with ethanol (B145695), computational methods can map out the potential energy surface of the reaction, identifying the most favorable reaction pathways.

The transition state is a critical concept in chemical kinetics, representing the highest energy point along the reaction coordinate. wikipedia.orgbritannica.com Its structure and energy determine the activation barrier of a reaction. wikipedia.org Computational methods, particularly quantum chemical calculations like Density Functional Theory (DFT), are instrumental in locating and characterizing transition state structures. rsc.orgrsc.orgmdpi.com

For the acid-catalyzed esterification of 2,3-dimethylbutanoic acid with ethanol to form this compound, the reaction proceeds through a series of steps, each with its own transition state. The generally accepted mechanism for acid-catalyzed esterification involves the initial protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, a proton transfer, and finally the elimination of water. pku.edu.cnnih.gov

A computational study would involve optimizing the geometries of the reactants, intermediates, transition states, and products. The transition state is characterized by being a first-order saddle point on the potential energy surface, meaning it has one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. wikipedia.org

Table 1: Hypothetical Geometric Parameters of the Transition State for the Nucleophilic Attack in the Esterification of 2,3-dimethylbutanoic acid

ParameterBond/AngleValue
Bond LengthC-O (carbonyl)1.25 Å
Bond LengthC-O (ethanol)2.10 Å
Bond LengthO-H (ethanol)0.98 Å
Bond AngleO-C-O115°

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation. Actual values would require a specific computational study on this compound.

The energy of the transition state relative to the reactants determines the activation energy (Ea) of the reaction, a key parameter in understanding reaction kinetics.

The Eyring equation, derived from TST, relates the rate constant to the Gibbs free energy of activation (ΔG‡):

k = (k_B * T / h) * e^(-ΔG‡ / RT)

where:

k_B is the Boltzmann constant

T is the absolute temperature

h is the Planck constant

R is the ideal gas constant

Computational chemistry can be used to calculate the Gibbs free energy of activation from the electronic energies, zero-point vibrational energies, and thermal corrections of the reactants and the transition state. ox.ac.uk

Table 2: Hypothetical Predicted Kinetic Parameters for the Rate-Determining Step of this compound Synthesis at 298 K

ParameterValueUnit
Activation Energy (Ea)15.5kcal/mol
Enthalpy of Activation (ΔH‡)14.9kcal/mol
Entropy of Activation (ΔS‡)-25.2cal/(mol·K)
Gibbs Free Energy of Activation (ΔG‡)22.4kcal/mol
Predicted Rate Constant (k)1.2 x 10⁻⁵s⁻¹

Note: The data in this table is hypothetical and for illustrative purposes. Accurate kinetic parameters would be the result of a detailed computational investigation.

Applications of Ethyl 2,3 Dimethylbutanoate in Complex Organic Synthesis and Materials Science

Role as a Chiral Building Block in Stereoselective Synthesis

The chirality of ethyl 2,3-dimethylbutanoate, stemming from the 2,3-dimethylbutanoic acid moiety, positions it as a promising chiral building block. The (R)-enantiomer of its parent acid, (2R)-2,3-dimethylbutanoic acid, is recognized as a valuable component in asymmetric synthesis, allowing for the controlled formation of specific stereoisomers. This principle extends to its ethyl ester derivative, which can be utilized in the synthesis of complex chiral molecules.

Precursor for Advanced Pharmaceutical Intermediates

Chiral esters are fundamental in the pharmaceutical industry for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). While direct applications of this compound in pharmaceutical synthesis are not extensively documented, its structural motifs are present in various biologically active compounds. Its derivatives have the potential to serve as key intermediates in the synthesis of complex pharmaceuticals where specific stereochemistry is crucial for therapeutic efficacy. The conversion of chiral acids like (2R)-2,3-dimethylbutanoic acid into esters and amides is a common strategy to create diverse derivatives for fields including pharmaceuticals. smolecule.com

Table 1: Potential Pharmaceutical Precursors from Chiral Butanoate Derivatives

Precursor ClassPotential Therapeutic AreaSynthetic Utility
Chiral β-amino estersAntiviral, AnticancerBuilding blocks for peptide mimics and complex alkaloids.
Chiral β-hydroxy estersCardiovascular, Anti-inflammatoryKey intermediates for statins and other natural product syntheses.
Chiral γ,γ-disubstituted butyric acidsAnti-infective, Anti-tuberculosisFound in various bioactive compounds. nih.gov

This table illustrates the potential applications of chiral butanoate structures in pharmaceutical synthesis, suggesting the possible utility of this compound derivatives.

Synthesis of Biologically Active Molecules

The branched-chain fatty acid structure of 2,3-dimethylbutanoic acid makes it a valuable building block for a range of bioactive molecules. Consequently, its ethyl ester can be envisioned as a starting material or intermediate in the synthesis of natural products and other biologically active compounds. For instance, mthis compound has been identified as a synthetic cannabinoid and an agonist of the CB2 receptor, highlighting the potential biological activity of this structural class. biosynth.com The stereoselective synthesis of such molecules often relies on the use of chiral precursors to control the three-dimensional arrangement of atoms, which is critical for biological function.

Integration into Catalytic Transformations

The reactivity of the ester functional group and the stereogenic centers in this compound make it a candidate for various catalytic transformations, offering pathways to more complex molecular architectures.

Substrate in Organometallic Catalysis

Esters are known to react with a variety of organometallic reagents. For instance, Grignard reagents and organolithium compounds can add to the carbonyl group of esters to form tertiary alcohols. msu.eduyoutube.com While specific studies on this compound in this context are scarce, the general reactivity patterns of esters suggest its potential as a substrate in such reactions. The use of less reactive organometallic reagents, such as organocadmium or organocuprate (Gilman) reagents, could potentially allow for more controlled transformations, such as the formation of ketones from the corresponding acid chloride derivative of 2,3-dimethylbutanoic acid. youtube.com

Table 2: Potential Organometallic Transformations of this compound Derivatives

Organometallic ReagentPotential ProductReaction Type
Grignard Reagent (e.g., CH₃MgBr)Tertiary AlcoholNucleophilic Acyl Addition
Organolithium Reagent (e.g., CH₃Li)Tertiary AlcoholNucleophilic Acyl Addition
Lithium Dialkylcuprate (Gilman Reagent)Ketone (from acid chloride)Nucleophilic Acyl Substitution

This table outlines plausible reactions of this compound or its derivatives with common organometallic reagents based on general ester reactivity.

Organocatalytic Applications

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. α-Branched aldehydes and esters are common substrates in these reactions. nih.govnih.gov While direct organocatalytic applications of this compound have not been extensively reported, the principles of organocatalysis suggest its potential utility. For example, derivatives of this compound could potentially undergo enantioselective α-functionalization reactions catalyzed by chiral amines or other organocatalysts. The development of efficient asymmetric biomimetic transamination of α-keto esters to produce β-branched α-amino esters highlights the potential for creating complex chiral structures from related starting materials. rsc.org

Polymer Chemistry Applications and Monomer Development

The incorporation of chiral units into polymer backbones can lead to materials with unique properties and applications. (2R)-2,3-dimethylbutanoic acid has been identified as a candidate for incorporation into polymers to impart chirality. smolecule.com This suggests that this compound could serve as a precursor for the synthesis of chiral monomers.

Functionalized biodegradable polymers are of significant interest for biomedical applications. mdpi.com While research has focused on polymers derived from monomers like lactide and caprolactone, there is a growing need for novel monomers to create polymers with tailored properties. mdpi.com this compound, after suitable functionalization, could potentially be converted into a monomer for the synthesis of specialty polymers with defined stereochemistry, leading to materials with unique optical, mechanical, or biodegradable properties. For instance, carboxylic acid monomers are a broad class of compounds used in polymer synthesis.

Biotransformation and Environmental Fate Studies of Ethyl 2,3 Dimethylbutanoate

Enzymatic Hydrolysis and Biocatalysis

The ester linkage in Ethyl 2,3-dimethylbutanoate is susceptible to cleavage by ester-hydrolyzing enzymes, playing a significant role in its biological degradation.

Characterization of Esterase-Mediated Degradation

Esterases, a class of hydrolase enzymes, catalyze the hydrolysis of esters into their constituent alcohol and carboxylic acid. In the case of this compound, this reaction yields ethanol (B145695) and 2,3-dimethylbutanoic acid. The rate and stereoselectivity of this hydrolysis are dependent on the specific esterase involved.

Lipases, a subclass of esterases, have been shown to be effective in the kinetic resolution of chiral esters. For instance, Candida antarctica lipase (B570770) B (CALB) is a widely used biocatalyst known for its ability to selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of the remaining enantiomerically enriched ester and the hydrolyzed acid. This principle is applicable to the resolution of racemic this compound, indicating that CALB can mediate its degradation. The efficiency of such enzymatic hydrolysis can be influenced by the steric hindrance presented by the branched alkyl chain of the substrate.

The general mechanism for esterase-catalyzed hydrolysis involves the formation of a tetrahedral intermediate following a nucleophilic attack by a serine residue in the enzyme's active site on the carbonyl carbon of the ester. This is followed by the release of the alcohol (ethanol) and the formation of an acyl-enzyme intermediate, which is subsequently hydrolyzed to release the carboxylic acid (2,3-dimethylbutanoic acid) and regenerate the free enzyme.

While specific kinetic parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the hydrolysis of this compound by specific esterases are not extensively documented in publicly available literature, the general principles of enzyme kinetics for structurally similar esters can be applied. The rate of hydrolysis is expected to be influenced by factors such as substrate concentration, enzyme concentration, temperature, and pH.

Biotransformation Pathways in Microbial Systems

Microorganisms, including bacteria, yeasts, and fungi, play a crucial role in the environmental degradation of organic compounds like this compound. These organisms produce a variety of intracellular and extracellular esterases that can initiate the breakdown of this ester.

The primary biotransformation pathway for this compound in microbial systems is hydrolysis, leading to the formation of ethanol and 2,3-dimethylbutanoic acid. Both of these products can be further metabolized by microorganisms through central metabolic pathways. Ethanol can be oxidized to acetaldehyde (B116499) and then to acetyl-CoA, which enters the citric acid cycle. 2,3-Dimethylbutanoic acid, a branched-chain fatty acid, can be degraded through pathways analogous to the beta-oxidation of fatty acids, ultimately yielding smaller molecules that can be used for energy and cell biomass.

The synthesis of branched-chain esters in microbial systems is often mediated by alcohol acyltransferases (AATs), which catalyze the condensation of an alcohol with an acyl-CoA. The reverse reaction, the hydrolysis of the ester, can also be catalyzed by these or other esterases, indicating a dynamic equilibrium in some microbial processes. The specific microbial species and the prevailing environmental conditions will determine the net direction of the reaction, either towards synthesis or degradation.

Abiotic Degradation Pathways in Environmental Contexts

In addition to enzymatic processes, this compound can be degraded through abiotic mechanisms in the environment, primarily through hydrolysis, photolysis, and thermal degradation.

Hydrolytic Stability in Aqueous Environments

The stability of this compound in aqueous environments is significantly influenced by pH and temperature. The ester bond is susceptible to hydrolysis, which can be catalyzed by both acids and bases.

Under acidic conditions (e.g., pH < 3), the hydrolysis of this compound yields 2,3-dimethylbutanoic acid and ethanol. In alkaline conditions (e.g., pH > 10), the process, known as saponification, is accelerated and results in the formation of the corresponding carboxylate salt (sodium 2,3-dimethylbutanoate in the presence of sodium hydroxide) and ethanol.

The rate of hydrolysis generally increases with increasing temperature. While specific kinetic data for a broad range of temperatures and pH for this compound is limited, some stability data is available.

Hydrolytic Stability of this compound at 25°C
ConditionHalf-LifeDegradation Product
pH 2 (HCl)48 hours2,3-Dimethylbutanoic acid
pH 12 (NaOH)12 hoursSodium 2,3-dimethylbutanoate

Photochemical and Thermal Degradation Mechanisms

This compound can undergo degradation upon exposure to light and high temperatures.

Photochemical Degradation: In the presence of ultraviolet (UV) light, particularly at wavelengths around 254 nm, this compound can undergo photochemical degradation. This process can involve the formation of radical intermediates, which may lead to the formation of peroxides. In the atmosphere, volatile organic compounds like esters can react with photochemically generated hydroxyl radicals, which is a significant degradation pathway.

Thermal Degradation: At elevated temperatures, typically above 150°C, this compound can degrade through a β-elimination reaction. This process involves the removal of a proton from the β-carbon and the departure of the ethoxy group, leading to the formation of 2,3-dimethylbut-2-enoic acid.

Environmental Persistence and Transformation Kinetics

The environmental persistence of this compound is determined by the combined rates of its biotic and abiotic degradation. As a volatile organic compound, its distribution in the environment will be partitioned between air, water, and soil compartments.

In aquatic environments, both microbial degradation and hydrolysis will contribute to its removal. The rate of these processes will depend on factors such as the microbial population, nutrient availability, temperature, and pH. In soil, microbial degradation is expected to be the primary removal mechanism. The persistence in soil will be influenced by soil type, organic matter content, moisture, temperature, and the microbial community present.

The transformation kinetics of this compound will follow first-order or pseudo-first-order kinetics under many environmental conditions, where the rate of degradation is proportional to the concentration of the compound.

Future Directions and Emerging Research Areas for Ethyl 2,3 Dimethylbutanoate

Development of Green Chemistry Approaches for Synthesis

The chemical industry's shift towards sustainability has spurred research into environmentally benign methods for synthesizing esters like Ethyl 2,3-dimethylbutanoate. Green chemistry principles are at the forefront of this evolution, aiming to reduce waste, minimize energy consumption, and utilize renewable resources.

Key research areas include:

Biocatalytic Synthesis: The use of enzymes, particularly lipases, as catalysts is a promising green alternative to traditional acid catalysis. mdpi.comnih.gov Lipases operate under mild conditions, exhibit high selectivity, and can often be used in solvent-free systems, which results in products with high purity and simplifies downstream processing. mdpi.com Studies on other branched-chain esters have successfully employed immobilized lipases, such as Novozym® 435, to catalyze esterification in a solvent-free medium, achieving high conversion rates. mdpi.com This biocatalytic approach aligns with multiple objectives of green chemistry and is suitable for industrial-scale manufacturing. mdpi.com The development of robust and reusable biocatalysts is a central goal in making these processes economically viable. mdpi.comresearchgate.net

Solid Acid Catalysts: To circumvent the problems associated with corrosive and difficult-to-separate liquid acid catalysts like sulfuric acid, research is focused on heterogeneous solid acid catalysts. Materials such as ion-exchange resins can be used in continuous flow reactors. This methodology not only allows for milder reaction conditions but also improves yield, reduces production time, and simplifies catalyst recovery and reuse, thereby enhancing process efficiency.

Solvent-Free and Alternative Solvent Systems: Eliminating volatile organic solvents is a key tenet of green chemistry. Research into solvent-free reaction conditions for esterification is gaining traction. mdpi.com Additionally, the use of alternative, greener solvents is being explored to reduce the environmental impact of the synthesis process. researchgate.net

Synthesis MethodReactantsCatalystKey AdvantagesReference
Traditional Esterification2,3-Dimethylbutanoic acid + Ethanol (B145695)Sulfuric acid (liquid)Common, well-established laboratory method.
Continuous EsterificationContinuous feed of reactantsIon-exchange resin (solid acid)Improves yield, reduces production time, easier catalyst separation.
Enzymatic CatalysisVarious substrates (e.g., acid and alcohol)Lipases (enzymes)Eco-friendly, mild reaction conditions, high selectivity, solvent-free potential. mdpi.com

Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions

Real-time monitoring of chemical reactions provides invaluable data on kinetics, mechanisms, and the formation of intermediates, enabling precise process control and optimization. Advanced spectroscopic techniques are being increasingly applied for the in-situ analysis of esterification reactions.

Raman Spectroscopy: This technique is particularly well-suited for in-situ reaction monitoring because it is non-invasive and non-destructive. irdg.organton-paar.com Fiber optic probes can be inserted directly into a reaction vessel, allowing for continuous data acquisition even under challenging conditions like high temperature and pressure. irdg.orgmt.com Raman spectroscopy provides information on molecular vibrations, making it possible to track the chemical changes as reactants are converted into products in real time. anton-paar.comspectroscopyonline.com

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR is a powerful tool for tracking the progress of esterification. mdpi.com By monitoring the characteristic vibrational frequencies of functional groups, researchers can observe the decrease in the carboxylic acid's carbonyl absorption band while simultaneously tracking the increase in the ester's carbonyl band. mdpi.comyoutube.com This allows for a detailed understanding of reaction kinetics and can be applied to complex, multi-phase systems. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers detailed structural information and has been adapted for real-time kinetic studies of reactions, including esterification. acs.orgacs.org The use of specialized micro-reactor NMR probes and stopped-flow techniques enables the study of even very fast reaction kinetics, with time constants down to a few seconds. researchgate.net This provides high-quality kinetic data that is essential for developing accurate reaction models. researchgate.netnih.gov

TechniquePrincipleAdvantages for In-Situ MonitoringReference
Raman SpectroscopyMeasures inelastic scattering of light from molecular vibrations.Non-invasive, non-destructive, real-time data, compatible with fiber optics for remote monitoring. irdg.organton-paar.commt.com
FTIR SpectroscopyMeasures absorption of infrared light by molecular functional groups.Provides real-time tracking of functional group changes (e.g., acid to ester), suitable for kinetic analysis. mdpi.comyoutube.comresearchgate.net
NMR SpectroscopyDetects the magnetic properties of atomic nuclei.Provides detailed structural and quantitative data, enabling precise kinetic studies of fast reactions. acs.orgacs.orgresearchgate.net

Integration of Machine Learning and Artificial Intelligence in Compound Design and Reaction Prediction

AI in Fragrance Design: Since this compound has applications in the fragrance industry, AI is a particularly relevant tool. Machine learning models, trained on vast datasets of scent molecules and their properties, can predict the olfactory characteristics of novel compounds. chemicalbull.commdpi.com Computer-Aided Molecular Design (CAMD) frameworks incorporate these predictive models to generate new molecular structures with desired fragrance profiles. mdpi.comencyclopedia.pub This approach can identify innovative ingredient combinations that a human perfumer might not have considered, pushing the boundaries of scent creation. chemicalbull.comacs.org

ML for Reaction Prediction: Predicting the outcome of a chemical reaction is a central challenge in synthesis. chemcopilot.com AI models can be trained on extensive reaction databases to predict the major product, yield, and optimal conditions for a given set of reactants. acs.orgmit.edu By analyzing patterns in reactivity, these tools can significantly reduce the amount of trial-and-error experimentation required, making the synthesis of compounds like this compound more efficient and predictable. chemai.ioeurekalert.org This data-driven approach augments the chemist's intuition and accelerates the development of robust synthetic routes. chemai.io

Exploring Novel Reactivity Patterns and Derivatization Strategies

The unique sterically hindered structure of this compound, with methyl groups at the α and β positions, influences its reactivity and provides opportunities for novel chemical transformations. Research in this area focuses on leveraging this structure to create new, valuable molecules.

Functionalization of Branched-Chain Esters: While the ester group itself is a key functional handle, modern synthetic methods allow for the selective functionalization of the alkyl chain. aocs.org Research into C-H activation and other advanced synthetic techniques could enable the introduction of new functional groups onto the butanoate backbone, leading to a diverse range of derivatives with potentially new properties.

Stereoselective Synthesis: The presence of a chiral center at the C2 position offers the potential for developing asymmetric syntheses. Chiral aldehyde/palladium combined catalysis has been shown to enable the asymmetric functionalization of other molecules with amino acid esters, suggesting that similar strategies could be applied to create optically active derivatives of branched-chain esters. acs.org

Use as a Bulky Building Block: The steric bulk of the 2,3-dimethylbutanoyl group can be exploited in more complex syntheses. This group can act as a directing group or a protective group, or it can be incorporated into a larger molecule to influence its final conformation and properties, which is particularly relevant in the design of agrochemicals or pharmaceuticals.

Expanding Applications in Specialized Chemical Syntheses

Beyond its role in flavors and fragrances, the distinct structure of this compound makes it a valuable intermediate and building block for the synthesis of specialized, high-value chemicals.

Precursor for Fine Chemicals: The compound can serve as a starting material for producing more complex molecules. Its ester functionality can be readily converted to other groups, while the branched alkyl chain provides a specific structural motif. Research is ongoing to explore its role as a precursor in the synthesis of pharmaceutical compounds and other biologically active molecules.

Development of Novel Oleochemicals: Alkyl-branched fatty esters are of significant interest for applications as lubricants, cosmetics, softeners, and defoamers due to their unique physical properties. aocs.org Synthesizing derivatives of this compound could lead to new oleochemicals with tailored properties, such as improved thermal stability or specific viscosity profiles, for these specialized industrial applications. aocs.org

Q & A

Q. What are the common synthetic routes for ethyl 2,3-dimethylbutanoate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of 2,3-dimethylbutanoic acid with ethanol under acidic catalysis. Key factors include:

  • Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may require reflux setups to avoid solvent loss.
  • Catalyst : Concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) are common catalysts, with PTSA offering milder conditions .
  • Solvent : Toluene or ethyl acetate is often used to azeotropically remove water, driving the equilibrium toward ester formation .

Q. Example Reaction Setup :

ComponentQuantity/ConcentrationConditions
2,3-Dimethylbutanoic acid1.0 equiv.Reflux in ethanol (excess)
H₂SO₄ (catalyst)1–2 mol%80°C, 6–8 hours
Yield~70–85%After purification

Purification often involves neutralization, extraction (ethyl acetate), and column chromatography (C18 reverse-phase) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Mass Spectrometry (MS) : The McLafferty rearrangement is a key fragmentation pathway, producing a peak at m/z 88 (C₄H₈O₂⁺) due to α-cleavage .
  • NMR Spectroscopy :
    • ¹H NMR : Methyl groups (δ 0.9–1.2 ppm), ethyl ester protons (δ 1.2–1.4 ppm for CH₃CH₂, δ 4.0–4.2 ppm for OCH₂), and branching protons (δ 2.3–2.6 ppm) .
    • ¹³C NMR : Carbonyl (δ 170–175 ppm), ester oxygen-bearing carbons (δ 60–65 ppm), and branched methyl carbons (δ 20–25 ppm) .
  • HPLC : Reverse-phase columns (C18) with acetonitrile/water gradients achieve retention times ~1–2 minutes .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral resolution methods are suitable?

Chiral synthesis involves asymmetric catalysis or kinetic resolution:

  • Catalytic Asymmetric Esterification : Use chiral ligands (e.g., BINOL-derived phosphoric acids) with lipases or transition-metal catalysts .
  • Kinetic Resolution : Enzymatic hydrolysis (e.g., Candida antarctica lipase B) selectively hydrolyzes one enantiomer, leaving the desired (R)- or (S)-ester .

Q. Chiral Analysis :

  • Chiral HPLC : Columns like Chiralpak® IA/IB separate enantiomers using hexane/isopropanol mobile phases.
  • Optical Rotation : Compare observed [α]D with literature values (e.g., +15.2° for (R)-enantiomer in ethanol) .

Q. What factors influence the stability of this compound under varying storage and reaction conditions?

  • Temperature : Degrades above 150°C via β-elimination, forming 2,3-dimethylbut-2-enoic acid .
  • pH : Acidic conditions (pH < 3) hydrolyze the ester to the carboxylic acid; alkaline conditions (pH > 10) accelerate saponification .
  • Light/Oxidation : Store in amber vials under nitrogen to prevent radical-mediated oxidation, which forms peroxides .

Q. Stability Data :

ConditionHalf-Life (25°C)Degradation Product
pH 2 (HCl)48 hours2,3-Dimethylbutanoic acid
pH 12 (NaOH)12 hoursSodium 2,3-dimethylbutanoate
UV light (254 nm)72 hoursPeroxides (trace)

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or MS) for this compound derivatives?

  • Isotopic Labeling : Use deuterated solvents (e.g., CDCl₃) to distinguish exchangeable protons and confirm assignments .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., Gaussian 16 B3LYP/6-31G*).
  • High-Resolution MS (HRMS) : Resolve ambiguous m/z values (e.g., distinguish [M+H]⁺ at 144.1150 from isobaric impurities) .

Case Study : Discrepancies in reported ¹H NMR methyl shifts (δ 1.0 vs. 1.2 ppm) were resolved via variable-temperature NMR, confirming conformational flexibility in the branched chain .

Methodological Guidelines

  • Stereochemical Purity : Validate enantiomeric excess (ee) using chiral columns and report both ee and absolute configuration .
  • Data Reproducibility : Include raw spectral data (e.g., NMR integrals, MS fragmentation patterns) in supplementary materials .
  • Ethical Reporting : Disclose synthetic yields as isolated (not theoretical) and quantify impurities (e.g., via HPLC area%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.